

Application Note: Dissolving 5-Aminoimidazole-4-carboxamide (AICAR) in DMSO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminoimidazole-4-carboxamide

Cat. No.: B1664886

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solubilization of **5-Aminoimidazole-4-carboxamide** (commonly known as AICAR or Acadesine) in Dimethyl Sulfoxide (DMSO) for use in research applications. It includes information on solubility, storage, stability, and best practices for experimental use.

Introduction

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR or Acadesine) is a widely used cell-permeable analog of adenosine monophosphate (AMP) that serves as an activator of AMP-activated protein kinase (AMPK).^[1] AMPK is a critical cellular energy sensor that plays a central role in regulating metabolism.^[1] Due to its function, AICAR is a valuable tool in studies related to metabolic disorders, cancer, and cardiovascular disease.^[2]

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent recommended for preparing stock solutions of AICAR due to its ability to dissolve a wide range of organic compounds.^[3] Proper preparation and storage of AICAR stock solutions are crucial for ensuring experimental reproducibility and efficacy.

Note on Nomenclature: The term "**5-Aminoimidazole-4-carboxamide**" can refer to the base molecule (AICA, CAS 360-97-4).^{[4][5]} However, in a research context, it almost always refers to its ribonucleoside form, **5-Aminoimidazole-4-carboxamide 1-β-D-ribofuranoside**

(AICAR/Acadesine, CAS 2627-69-2), which is the potent AMPK activator. This protocol pertains to the ribonucleoside form (AICAR).

Quantitative Data Summary

The solubility of AICAR in DMSO can vary based on the purity of the compound and the quality of the solvent. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[\[6\]](#)

Parameter	Value	Unit	Source(s)
Molecular Weight	258.23	g/mol	[1]
Solubility in DMSO	≥ 12.9 to 90	mg/mL	[1] [4]
Recommended Stock Concentration	10 - 50	µM	[3]
Stock Solution Storage Temp.	-20	°C	[1] [3]
Powder Storage Temp.	-20	°C	[3]
Stock Solution Stability	Several months (at -20°C)	-	[1] [3]

Experimental Protocol: Preparation of a 50 mM AICAR Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution. Adjust calculations as needed for different desired concentrations.

3.1. Materials and Equipment

- **5-Aminoimidazole-4-carboxamide 1-β-D-ribofuranoside (AICAR) powder**
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

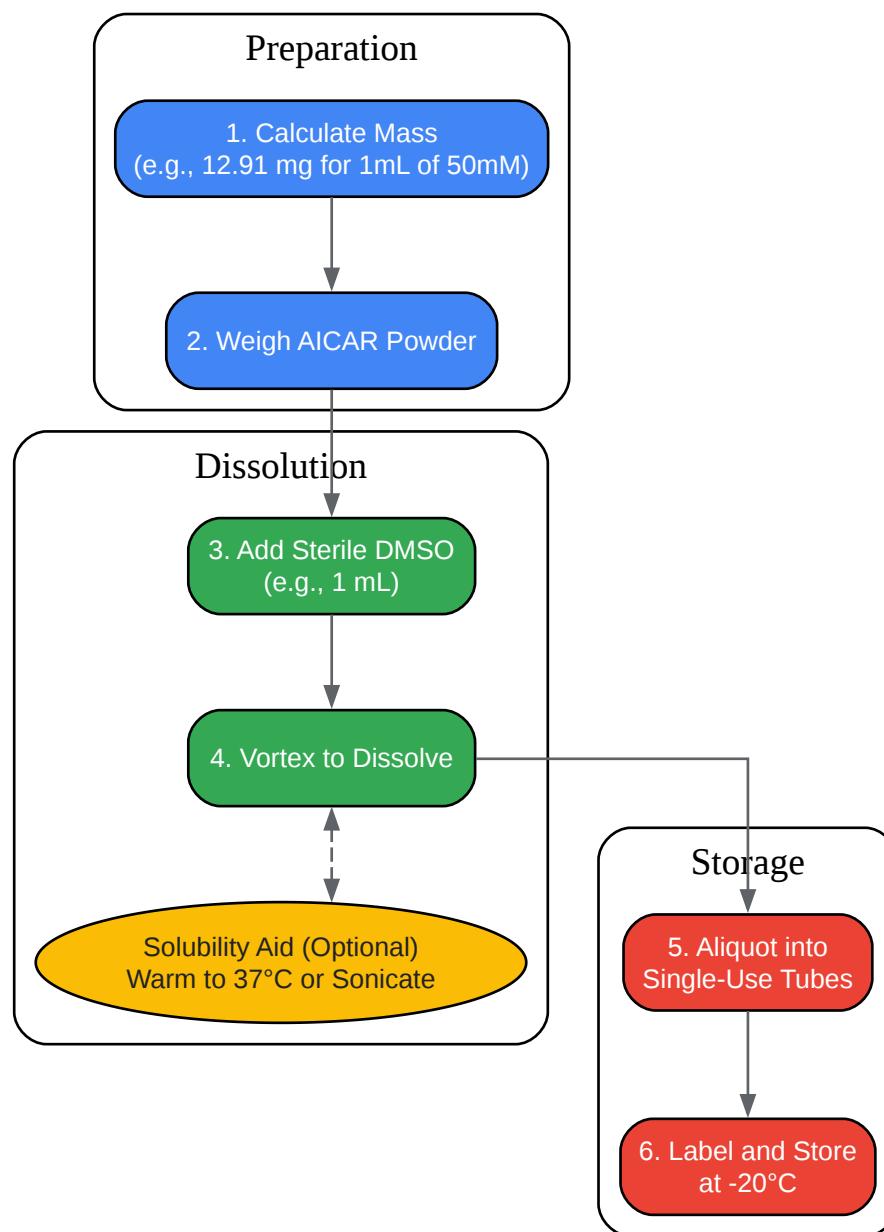
- Sterile microcentrifuge tubes (1.5 mL or 2 mL)
- Analytical balance
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Optional: Ultrasonic bath

3.2. Safety Precautions

- Work in a well-ventilated area or a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for AICAR and DMSO before handling.[\[7\]](#)

3.3. Step-by-Step Procedure

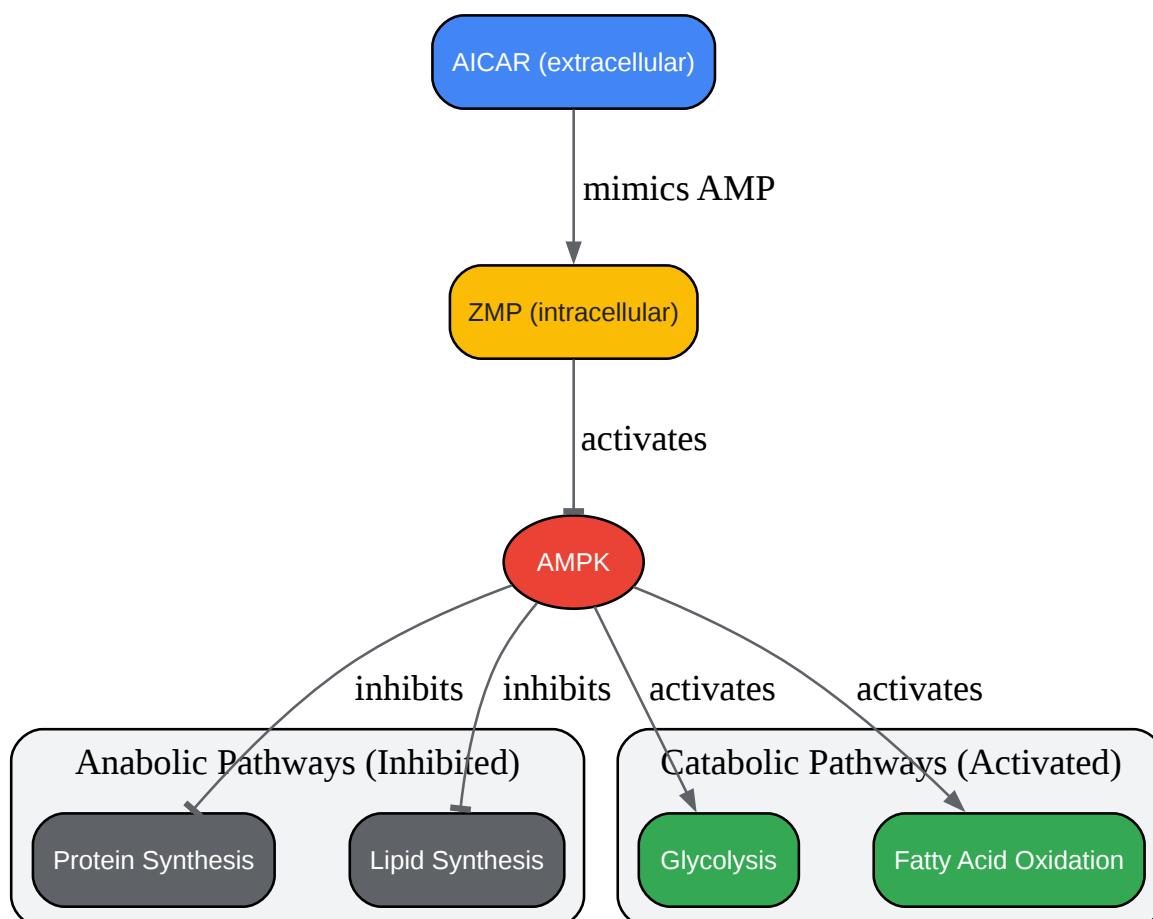
- Calculate Required Mass: Determine the mass of AICAR powder needed. For 1 mL of a 50 mM stock solution:
 - Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 50 mmol/L x 0.001 L x 258.23 g/mol = 12.91 mg
- Weigh AICAR: In a sterile environment, accurately weigh 12.91 mg of AICAR powder and transfer it into a sterile microcentrifuge tube.[\[3\]](#)
- Add Solvent: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the AICAR powder.[\[3\]](#)
- Dissolve: Close the tube tightly and vortex thoroughly until the powder is completely dissolved.[\[3\]](#) If the compound does not dissolve readily, the following aids can be used:
 - Gently warm the tube to 37°C for 5-10 minutes.[\[1\]](#)


- Place the tube in an ultrasonic bath for a few minutes.[1][8]
- Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use sterile tubes (e.g., 20-50 µL per tube).[3]
- Label and Store: Clearly label each aliquot with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for long-term storage.[1][3]

Application and Storage Guidelines

- Storage: Store AICAR powder at -20°C.[3] Properly stored DMSO stock solutions are stable for several months at -20°C.[1][3]
- Vehicle Control: When using the AICAR-DMSO stock solution in cell culture or other biological experiments, always include a vehicle control. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent itself.[3]
- Final DMSO Concentration: The final concentration of DMSO in the experimental medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced toxicity.[3]
- Aqueous Instability: Aqueous solutions of AICAR are not stable for long periods at physiological temperature and pH.[3] For experiments lasting longer than 24 hours, consider replenishing the medium with freshly prepared AICAR.[3]

Visualizations


5.1. Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for preparing an AICAR stock solution in DMSO.

5.2. AICAR Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of AICAR via AMPK activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apexbt.com [apexbt.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]

- 4. abmole.com [abmole.com]
- 5. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. 5-Amino-4-imidazolecarboxamide | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Application Note: Dissolving 5-Aminoimidazole-4-carboxamide (AICAR) in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664886#how-to-dissolve-5-aminoimidazole-4-carboxamide-in-dmso>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com